
Bis(8-methylnonyl) hydrogen phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(8-methylnonyl) hydrogen phosphite, also known as phosphonic acid, diisodecyl ester, is a chemical compound with the molecular formula C20H43O3P and a molecular weight of 362.52700 g/mol . This compound is a type of phosphite ester, which is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(8-methylnonyl) hydrogen phosphite typically involves the reaction of phosphorous acid with 8-methylnonanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Bis(8-methylnonyl) hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrogen atom in the phosphite group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphites .
Scientific Research Applications
Bis(8-methylnonyl) hydrogen phosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for studying phosphite metabolism in microorganisms.
Industry: This compound is used as an antioxidant in the stabilization of plastics and other polymers.
Mechanism of Action
The mechanism of action of bis(8-methylnonyl) hydrogen phosphite involves its ability to act as an antioxidant. The compound can decompose hydroperoxides, thereby preventing the degradation of polymers during processing and long-term applications. The molecular targets and pathways involved in its antioxidant activity include the reduction of peroxyl radicals to alkoxyl radicals, which further react with the phosphite to terminate the radical chain oxidation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(8-methylnonyl) hydrogen phosphite include:
- Phosphonic acid, diisodecyl ester
- Diisodecylhydrogen phosphite
- Diisodecyl phosphite
Uniqueness
This compound is unique due to its specific structure, which provides it with distinct chemical properties. Its high molecular weight and specific functional groups make it particularly effective as an antioxidant and stabilizer in various industrial applications .
Properties
CAS No. |
40621-54-3 |
|---|---|
Molecular Formula |
C20H43O3P |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
bis(8-methylnonyl) hydrogen phosphite |
InChI |
InChI=1S/C20H43O3P/c1-19(2)15-11-7-5-9-13-17-22-24(21)23-18-14-10-6-8-12-16-20(3)4/h19-21H,5-18H2,1-4H3 |
InChI Key |
WCYCLRZMWNHMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOP(O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


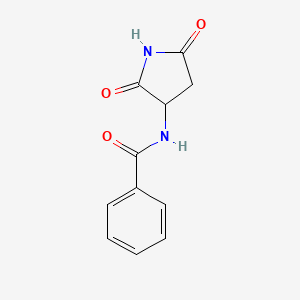


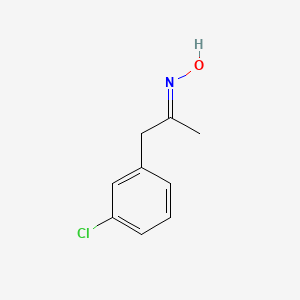
![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
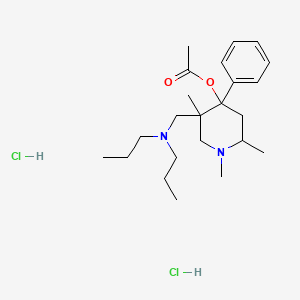

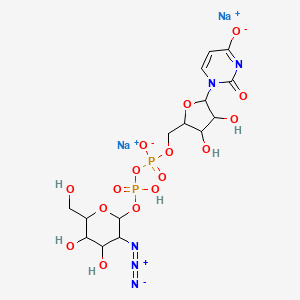

![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
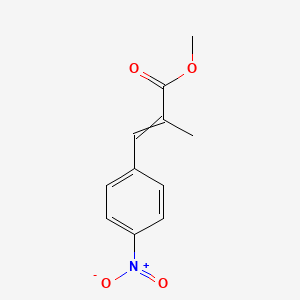
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
